Mephenytoin, also known as 3-methyl-5-ethyl-5-phenylhydantoin, is a hydantoin derivative. [] It is a racemic mixture of two enantiomers: S-mephenytoin and R-mephenytoin. [, ] Mephenytoin serves as a crucial tool in scientific research, particularly in the field of pharmacogenetics. [, , , , , , , ] It is extensively used as a probe drug to investigate the genetic polymorphism of cytochrome P450 enzymes, specifically CYP2C19. [, , , , , , , , , , , , ] This polymorphism significantly influences the metabolism of various drugs, leading to inter-individual variability in drug response. [, , , , , , , ]
Continued investigation of the CYP2C19 gene may unveil novel alleles associated with altered enzyme activity and drug response. [] Understanding the prevalence and functional consequences of these alleles will enhance the prediction of individual drug responses and optimize therapeutic strategies.
Integrating mephenytoin phenotyping and CYP2C19 genotyping into clinical practice could facilitate the development of personalized medicine approaches. [, , ] Tailoring drug selection and dosages based on individual metabolic capacity will improve treatment efficacy and minimize adverse effects.
Research into alternative probe drugs for CYP2C19 phenotyping, such as omeprazole, could offer advantages in terms of safety, cost, and patient acceptability. [, ] Expanding the repertoire of probe drugs will further enhance the clinical applicability of CYP2C19 phenotyping.
Further research is warranted to elucidate the role of the reactive mephenytoin epoxide in potential adverse effects associated with mephenytoin use. [] Understanding the mechanisms of mephenytoin-induced toxicity will contribute to safer drug use and development.
Mephenytoin is a pharmaceutical compound primarily used as an anticonvulsant. It belongs to the class of drugs known as hydantoins, which are derivatives of 5-phenyl-5,6-dihydro-4H-thieno[3,2-e][1,3]oxazin-4-one. Mephenytoin is particularly noted for its effectiveness in treating epilepsy and other seizure disorders. The compound has been studied for its pharmacokinetics and metabolic pathways, revealing its complex interactions within the body.
Mephenytoin was first synthesized in the mid-20th century and has since been utilized in various clinical settings. The compound is derived from the natural product phenytoin, with modifications that enhance its therapeutic profile. It is typically synthesized in laboratory settings for pharmaceutical use.
Mephenytoin is classified as an anticonvulsant and is often grouped with other hydantoins. Its chemical classification falls under the category of aromatic compounds due to the presence of a phenyl group in its structure.
The synthesis of Mephenytoin can be achieved through several methods, with one of the most common being the condensation reaction between 5-phenylhydantoin and ethyl chloroacetate. This reaction typically involves the following steps:
The synthesis process requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography may be employed to monitor the reaction progress and assess product purity.
Mephenytoin has a complex molecular structure characterized by a thiazine ring fused with a phenyl group. Its chemical formula is CHNOS, and it possesses a molecular weight of approximately 287.36 g/mol.
Mephenytoin can undergo various chemical reactions, including:
These reactions are significant for understanding the metabolism of Mephenytoin within biological systems, particularly how it interacts with enzymes and other biological molecules.
Mephenytoin exerts its anticonvulsant effects primarily through modulation of sodium channels in neuronal membranes. By stabilizing inactive states of sodium channels, it reduces neuronal excitability and prevents the propagation of seizure activity.
Research indicates that Mephenytoin's binding affinity to sodium channels is influenced by its molecular structure, particularly the presence of the phenyl group which enhances lipophilicity and membrane permeability. Studies have shown that concentrations around 10 µM are effective in achieving significant inhibition of action potentials in neuronal cells.
Mephenytoin appears as a white crystalline powder with a melting point ranging from 140°C to 145°C. It is soluble in organic solvents such as ethanol and methanol but exhibits limited solubility in water.
Mephenytoin's primary application lies in the treatment of epilepsy and seizure disorders. It has been used clinically for patients who do not respond adequately to other anticonvulsants. Additionally, Mephenytoin has been studied for potential applications in neuropathic pain management due to its effects on neuronal excitability.
Further research continues to explore its pharmacological properties, including potential use in combination therapies for enhanced efficacy against various neurological conditions.
Mephenytoin (marketed as Mesantoin by Novartis) was developed in the late 1940s as a structural analog of phenytoin, introduced approximately a decade after its predecessor’s clinical adoption. Its development aimed to address limitations of existing anticonvulsants, though its clinical utility was ultimately constrained by toxicity concerns. The drug’s significance shifted from therapeutic application to research utility when hematological adverse effects (particularly fatal blood dyscrasias in ~1% of patients) led to its withdrawal from major markets like the US and UK. Despite this withdrawal, mephenytoin gained enduring scientific importance due to its role in elucidating fundamental pharmacogenetic principles. Specifically, its stereoselective metabolism revealed genetic polymorphisms in drug-metabolizing enzymes, establishing it as a model substrate for studying cytochrome P450-mediated metabolic variability [1] [5].
Table 1: Fundamental Chemical and Developmental Attributes of Mephenytoin
Property | Detail |
---|---|
IUPAC Name | 5-Ethyl-3-methyl-5-phenylimidazolidine-2,4-dione |
Chemical Formula | C12H14N2O2 |
Molecular Weight | 218.256 g/mol |
CAS Registry Number | 50-12-4 |
Initial Market Introduction | Late 1940s (Novartis as Mesantoin®) |
Current Availability | Withdrawn from US/UK markets; retained as research probe |
Mephenytoin belongs to the hydantoin class of compounds, characterized by an imidazolidine-2,4-dione core structure. Its specific configuration features a 5-ethyl-5-phenyl substitution pattern and a methyl group at the N3 position (Figure 1). This molecular architecture confers distinct physicochemical properties, including moderate lipophilicity (log P ~1.69), influencing its distribution and interaction with biological targets. The compound exists as a racemic mixture of two enantiomers: R-mephenytoin and S-mephenytoin. This racemic nature is pharmacologically critical, as the enantiomers exhibit divergent metabolic fates and contribute differentially to efficacy and toxicity. The hydantoin ring system facilitates hydrogen bonding via the N-H group at position 1 and carbonyl groups at positions 2 and 4, interactions implicated in binding to voltage-gated sodium channels [5] [9].
Figure 1: Core Hydantoin Structure and Mephenytoin Modification
Hydantoin Core: Mephenytoin (5-Ethyl-3-methyl-5-phenylhydantoin):O O║ ║1 ── N Ph ── N│ │ │ │5 ── C2 C₂H₅ ─ C2│ ║ │ ║3 ── N CH₃ ─ N║ O ║ O
The N3-methylation distinguishes it structurally from its active metabolite, nirvanol (5-ethyl-5-phenylhydantoin), and influences metabolic stability and potency.
Clinically, mephenytoin served as an anticonvulsant for managing generalized tonic-clonic, complex partial, focal, and Jacksonian-type seizures, primarily in patients refractory to first-line agents like phenytoin or phenobarbital. Its efficacy stemmed from its biotransformation: R-mephenytoin undergoes N-demethylation to nirvanol (R-5-ethyl-5-phenylhydantoin), the primary bioactive metabolite responsible for therapeutic effects through blockade of voltage-sensitive neuronal sodium channels. This action stabilizes neuronal membranes, inhibits high-frequency repetitive firing, and reduces the spread of seizure activity within the motor cortex and brainstem centers [1] [6] [8].
Beyond direct therapeutic application, mephenytoin became a cornerstone in pharmacogenetic research. The discovery that S-mephenytoin undergoes stereoselective 4’-hydroxylation primarily mediated by the hepatic enzyme CYP2C19 revealed significant genetic polymorphism in this metabolic pathway. Approximately 3-5% of Caucasians exhibit deficient CYP2C19 activity ("poor metabolizers"), profoundly altering S-mephenytoin clearance. Conversely, studies in the Cuna Amerindian population of Panama identified no poor metabolizers among 90 compliant subjects, highlighting critical ethnogeographic variability in metabolic capacity. This polymorphism profoundly influenced drug disposition studies and established mephenytoin as the definitive in vivo probe for assessing CYP2C19 activity via measurement of 4-hydroxymephenytoin formation clearance [2] [3] [7].
Table 2: Key Pharmacokinetic Properties of Mephenytoin and Metabolites
Parameter | Mephenytoin (Racemate) | R-Nirvanol (R-PEH) | S-Mephenytoin Hydroxylation |
---|---|---|---|
Primary Metabolic Pathway | R: N-demethylation; S: 4'-hydroxylation | Minimal hydroxylation | CYP2C19-mediated 4'-hydroxylation |
Active Metabolite | Nirvanol (R-PEH) | Nirvanol itself | N/A |
Half-life | ~7 hours | 77.7 - 175.8 hours | Highly polymorphic |
Protein Binding | Not extensively documented | Not extensively documented | Not extensively documented |
Elimination Route | Renal (metabolites) | Primarily renal (86.6% at steady-state) | Rapid renal (4-OH-Mephenytoin) |
Enzyme Responsible | CYP2C19 (S-enantiomer), CYP2B6, others (R-enantiomer) | Non-enzymatic (parent) | CYP2C19 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7